N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide is a chemical compound that features a pyridine ring attached to a methylated amine oxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide typically involves the oxidation of a precursor amine. One common method involves the use of hydrogen peroxide or other oxidizing agents to convert the amine to its corresponding N-oxide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to the corresponding amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction will regenerate the original amine.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide has several applications in scientific research:
Wirkmechanismus
The mechanism by which N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets through binding interactions. The specific pathways involved depend on the biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-1-oxo-N-[(pyridin-2-yl)methyl]ethan-1-amine N-oxide
- N-Methyl-1-oxo-N-[(pyridin-4-yl)methyl]ethan-1-amine N-oxide
- N-Methyl-1-oxo-N-[(quinolin-3-yl)methyl]ethan-1-amine N-oxide
Uniqueness
N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Eigenschaften
CAS-Nummer |
113104-37-3 |
---|---|
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
N-methyl-1-oxo-N-(pyridin-3-ylmethyl)ethanamine oxide |
InChI |
InChI=1S/C9H12N2O2/c1-8(12)11(2,13)7-9-4-3-5-10-6-9/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
PZWXWCBEZCASJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[N+](C)(CC1=CN=CC=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.